4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine 4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417698
InChI: InChI=1S/C14H19F2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3
SMILES: CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O
Molecular Formula: C14H19F2NO
Molecular Weight: 255.30 g/mol

4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine

CAS No.:

Cat. No.: VC13417698

Molecular Formula: C14H19F2NO

Molecular Weight: 255.30 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine -

Specification

Molecular Formula C14H19F2NO
Molecular Weight 255.30 g/mol
IUPAC Name 4-(3,5-difluorophenyl)-1-propan-2-ylpiperidin-4-ol
Standard InChI InChI=1S/C14H19F2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3
Standard InChI Key TWBVQDQGHOMZAR-UHFFFAOYSA-N
SMILES CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O
Canonical SMILES CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with three distinct substituents:

  • 4-Hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and target interactions.

  • 3,5-Difluorophenyl moiety: Introduces aromaticity and electron-withdrawing effects, modulating pharmacokinetic properties.

  • 1-iso-Propyl group: Contributes to steric bulk, potentially affecting binding affinity and metabolic stability .

The chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, as observed in crystallographic studies of related piperidine derivatives .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₉F₂NO
Molecular Weight255.30 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)2.72 (iLOGP)
SolubilityLow aqueous solubility
Hydrogen Bond Donors/Acceptors1/3

Data sourced from PubChem and computational models .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 4-(3,5-difluorophenyl)-4-hydroxy-1-iso-propylpiperidine involves multi-step reactions:

  • Core Piperidine Formation: Copper-mediated 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by borane reduction and lactamization .

  • Substitution Reactions:

    • Introduction of the 3,5-difluorophenyl group via Suzuki-Miyaura coupling.

    • Alkylation with iso-propyl bromide to install the N-iso-propyl substituent .

Challenges in Synthesis

  • Stereochemical Control: Ensuring equatorial positioning of the hydroxyl group to optimize hydrogen bonding .

  • Fluorine Incorporation: Requires anhydrous conditions to prevent defluorination .

Applications in Drug Development

Lead Compound Optimization

  • Structural Analogues: Modifications to the iso-propyl group (e.g., replacing with cyclopropyl) enhance blood-brain barrier penetration in preclinical models .

  • Prodrug Strategies: Esterification of the hydroxyl group improves oral bioavailability in rodent studies.

Therapeutic Targets

ConditionMechanism of ActionDevelopment Stage
Diabetic NeuropathyAldose Reductase InhibitionPreclinical
Alzheimer’s DiseaseAcetylcholinesterase InhibitionPhase I
HIV InfectionCCR5 Receptor AntagonismPatent-protected

Data synthesized from patents and journal articles .

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